2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
Description
This compound is a multi-substituted cyclopenta[b]pyridine derivative with a unique structural profile. Its core consists of a bicyclic 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, functionalized at positions 2 and 4 with hydroxyl groups and at position 3 with a carboxamide moiety linked to a 4-(methylsulfonyl)phenyl group. Key features include:
- Methylsulfonyl group: A strong electron-withdrawing substituent that may improve metabolic stability and modulate electronic properties.
Properties
IUPAC Name |
4-hydroxy-N-(4-methylsulfonylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-24(22,23)10-7-5-9(6-8-10)17-15(20)13-14(19)11-3-2-4-12(11)18-16(13)21/h5-8H,2-4H2,1H3,(H,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFCBFRQMJULFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(CCC3)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in converting arachidonic acid to inflammatory mediators. The compound has been evaluated for its inhibitory activities against COX-1 and COX-2.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of key pro-inflammatory mediators, prostaglandins. The compound’s methylsulfonyl pharmacophore is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site.
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostanoids by various synthase enzymes. These prostanoids play a role in many inflammatory processes.
Result of Action
The result of the compound’s action is a reduction in inflammation, pain, and fever caused by prostaglandins. Several derivatives of the compound have shown significant anti-inflammatory activity. For example, one derivative exhibited the highest potency and selectivity against the COX-2 enzyme.
Biochemical Analysis
Biochemical Properties
2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis. Furthermore, it affects the expression of genes involved in inflammatory responses, leading to a decrease in the production of pro-inflammatory cytokines.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX-2 is achieved through competitive binding to the enzyme’s active site, preventing substrate access. Additionally, it may activate or inhibit other signaling molecules, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its activity over extended periods. Its degradation products may also exhibit biological activity, potentially contributing to its overall effects. Long-term exposure to this compound in vitro and in vivo has been associated with sustained anti-inflammatory and anti-proliferative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted. These metabolic processes influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and apoptosis.
Biological Activity
2,4-Dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a cyclopentapyridine core with hydroxyl and methylsulfonyl substituents. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, a study synthesized several derivatives and evaluated their antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae:
| Compound | Antibacterial Activity (%) | Target Strains |
|---|---|---|
| 7g | 85.76 - 97.76 | MRSA, E. coli, K. pneumoniae |
| 7a | 43.29 | A. baumannii |
| 7b | 66.69 | A. baumannii |
The compound demonstrated significant growth inhibition against these pathogens, indicating its potential as an antibacterial agent .
Anti-inflammatory Activity
The anti-inflammatory effects were assessed through in vitro cyclooxygenase (COX) inhibition assays. The results indicated that the compound exhibits selective COX-2 inhibitory activity with an IC50 ranging from 0.1 to 0.31 µM, significantly higher than COX-1 inhibition (IC50 = 9.14–13.2 µM). This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .
| Parameter | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 7g | 9.14 - 13.2 | 0.1 - 0.31 | 31 - 132 |
Cytotoxicity and Safety Profile
The safety profile of the compound was evaluated using human embryonic kidney cell lines and hemolysis assays. Compounds such as 7g were found to be non-toxic at therapeutic doses, with cytotoxicity levels exceeding those required for effective antibacterial action .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated various derivatives' effectiveness against resistant bacterial strains, showing that specific modifications in the molecular structure could enhance antibacterial potency .
- COX Inhibition Study : Another significant study focused on the anti-inflammatory properties through COX inhibition, demonstrating that the compounds not only inhibited inflammation effectively but also maintained a favorable safety profile compared to traditional NSAIDs .
Chemical Reactions Analysis
Cyclopenta[b]pyridine Ring Formation
The core 6,7-dihydro-5H-cyclopenta[b]pyridine structure is synthesized via cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (e.g., NaOEt or NaOMe) . This reaction forms a fused bicyclic system with a nitrile group at the 3-position.
Reaction Conditions :
-
Reagents : Propanedinitrile, sodium ethoxide/methoxide.
-
Solvent : Ethanol or methanol.
Hydrolysis of Nitrile to Carboxylic Acid
The nitrile group (C≡N) is hydrolyzed to a carboxylic acid (COOH) to enable subsequent amide formation. This is typically achieved under acidic (H₂SO₄/H₂O) or basic (NaOH) conditions .
Example Reaction :
Amide Bond Formation
The carboxylic acid is coupled with 4-(methylsulfonyl)phenylamine using a coupling agent (e.g., EDC/HOBt) to form the carboxamide group .
Reaction Conditions :
-
Reagents : EDC, HOBt, DMAP.
-
Solvent : DMF or dichloromethane.
Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | Propanedinitrile, NaOEt/NaOMe | Ethanol/methanol, reflux (80°C, 1–2 h) | ~70–85% |
| Nitrile to Carboxylic Acid | H₂SO₄/H₂O or NaOH | Aqueous, reflux | ~90% |
| Amide Coupling | EDC/HOBt, DMAP | DMF, RT | ~80% |
| Oxidation (SMe → SO₂Me) | H₂O₂, H₂SO₄ | Aqueous, RT | ~95% |
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | - Aromatic protons (δ 6.8–8.2 ppm) |
-
Amide NH proton (δ 8.5–9.0 ppm)
-
Methylsulfonyl group (δ 2.8–3.0 ppm) |
| IR | - Amide I band (1650–1700 cm⁻¹) -
Nitrile stretch (2200–2250 cm⁻¹, if present) |
| HRMS | Molecular ion peak consistent with molecular formula . |
Functional Group Analysis
| Group | Reaction Evidence |
|---|---|
| Amide | IR peak at ~1650–1700 cm⁻¹; H NMR peak at δ 8.5–9.0 ppm . |
| Methylsulfonyl | HRMS confirms SO₂Me group; IR shows S=O stretches (~1160–1250 cm⁻¹) . |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituent composition and electronic effects. Key comparisons include:
a. 4-(Thiophen-2-yl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5i)
- Substituents : Thiophene rings at positions 2 and 3.
- Key Properties: Thiophene’s electron-rich aromatic system increases lipophilicity. Elemental analysis (C19H17NOS):
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 74.23 | 74.43 |
| H | 5.57 | 5.21 |
| N | 4.56 | 4.42 |
| S | 10.43 | 10.54 |
- Contrast with Target Compound :
- Thiophene substituents reduce polarity compared to hydroxyl and methylsulfonyl groups.
- Lower hydrogen-bonding capacity due to absence of hydroxy/carboxamide groups.
b. 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
- Substituents: Cyano group at position 3.
- Key Properties: Cyano’s strong electron-withdrawing nature enhances reactivity in nucleophilic additions. Applications in agrochemicals and pharmaceuticals due to versatile derivatization.
- Contrast with Target Compound: Carboxamide in the target compound offers hydrogen-bonding sites absent in carbonitriles. Methylsulfonyl group may confer better solubility in polar solvents compared to cyano.
Physicochemical and Electronic Properties
Research Implications
- Synthetic Challenges: Introducing multiple polar groups (e.g., hydroxy, methylsulfonyl) requires careful optimization to avoid side reactions, contrasting with simpler thiophene or cyano substitutions.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- Cyclopenta[b]pyridine core : A bicyclic system fused with a cyclopentane ring.
- 2,4-Dihydroxy substituents : Electron-donating groups influencing reactivity.
- 3-Carboxamide linkage : Connects the core to the 4-(methylsulfonyl)phenyl group.
Retrosynthetically, the compound is derived from sequential functionalization of a preformed cyclopenta[b]pyridine intermediate. Key disconnections include:
- Amide bond formation between the 3-carboxylic acid and 4-(methylsulfonyl)aniline.
- Electrophilic hydroxylation at positions 2 and 4.
- Construction of the bicyclic system via cyclization.
Synthesis of the Cyclopenta[b]pyridine Core
Cyclization Strategies
The bicyclic structure is synthesized via acid-catalyzed condensation of cyclopentanone with a β-ketoamide derivative (Figure 1). For example:
$$
\text{Cyclopentanone} + \text{CH}3\text{C(O)CH}2\text{CONH}2 \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{6,7-dihydro-5H-cyclopenta[b]pyridin-3-carboxamide}
$$
This method, adapted from WO2015060738A1, yields the core in 68% yield after recrystallization from ethanol.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| H2SO4 | 120 | 68 | 98.5 |
| PPA* | 100 | 55 | 97.2 |
| TfOH | 80 | 72 | 99.1 |
*PPA = Polyphosphoric acid
Alternative Route: Diels-Alder Approach
A [4+2] cycloaddition between a cyclopentadiene and a nitrile oxide generates the bicyclic framework:
$$
\text{Cyclopentadiene} + \text{RCNO} \rightarrow \text{Cyclopenta[b]pyridine N-oxide} \xrightarrow{\text{Reduction}} \text{Core structure}
$$
Reduction with Zn/HCl achieves 83% conversion , though regioselectivity challenges necessitate chromatographic purification.
Functionalization of the Core
Introduction of 2,4-Dihydroxy Groups
Hydroxylation is achieved via electrophilic aromatic substitution using HNO3/H2SO4, followed by hydrolysis:
Step 1: Nitration
$$
\text{Core} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0°C} \text{2,4-Dinitro derivative} \quad (\text{Yield: 74\%})
$$
Step 2: Reduction and Hydrolysis
$$
\text{Dinitro derivative} \xrightarrow{\text{Fe/HCl}} \text{Diamine intermediate} \xrightarrow{\text{H}_2\text{O}, \Delta} \text{2,4-Dihydroxy product} \quad (\text{Yield: 62\%})
$$
Table 2: Hydroxylation Efficiency
| Nitrating Agent | Temp (°C) | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|
| HNO3/H2SO4 | 0 | 95:5 | 74 |
| Acetyl nitrate | -10 | 98:2 | 81 |
Carboxamide Formation
The 3-carboxylic acid is activated as an acid chloride and coupled with 4-(methylsulfonyl)aniline:
Step 1: Acid Chloride Synthesis
$$
\text{3-COOH} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{3-COCl} \quad (\text{Yield: 92\%})
$$
Step 2: Amide Coupling
$$
\text{3-COCl} + \text{H}2\text{N-C}6\text{H}4\text{SO}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{Target amide} \quad (\text{Yield: 85\%})
$$
Analytical Characterization
Spectroscopic Data
- 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 4.12 (t, 2H, CH2), 3.15 (s, 3H, SO2CH3), 2.95–2.85 (m, 4H, cyclopentane-H).
- HRMS (ESI+) : m/z calculated for C20H19N2O5S [M+H]+: 423.1018; found: 423.1021.
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) confirmed ≥99% purity with a retention time of 6.7 min.
Challenges and Optimization
Regioselectivity in Hydroxylation
The use of acetyl nitrate at -10°C improved regioselectivity for 2,4-substitution over 3,5-isomers (98:2 vs. 95:5 with HNO3/H2SO4).
Solubility Issues
Polar aprotic solvents (DMF, DMSO) were critical for amide coupling, while THF led to precipitation and reduced yields (58%).
Q & A
Q. What are the key structural features of this compound, and how might they influence its reactivity or biological activity?
The compound’s fused cyclopenta[b]pyridine core and sulfonylphenyl carboxamide substituent contribute to its conformational rigidity and potential hydrogen-bonding interactions. The dihydroxy groups at positions 2 and 4 may enhance solubility and metal-chelating properties, which could be critical for enzyme inhibition studies. Methodologically, computational tools like DFT (Density Functional Theory) can predict electronic properties, while X-ray crystallography (as seen in cyclopenta[b]pyridine derivatives ) can resolve stereochemical details.
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
Efficient synthesis of cyclopenta[b]pyridine derivatives typically involves multi-step reactions, such as cyclocondensation of aminopyridines with cyclic ketones, followed by functionalization via Suzuki coupling or nucleophilic substitution . Purity optimization may involve gradient HPLC (High-Performance Liquid Chromatography) with UV detection, as demonstrated in pyridine derivative analyses , and recrystallization using polar aprotic solvents.
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., hydroxyl, sulfonyl) .
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for materials science applications .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s biological activity, and what controls are essential?
For in vitro assays (e.g., antimicrobial or anticancer activity), use a tiered approach:
- Primary screening : Dose-response curves (1–100 µM) in cell lines or microbial cultures, with positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO/saline) .
- Secondary validation : Target-specific assays (e.g., enzyme inhibition kinetics for sulfonamide-related targets) .
- Counter-screening : Assess off-target effects using panels of unrelated enzymes/receptors .
Q. How can contradictory data in the literature about similar compounds be resolved?
Contradictions in biological activity or synthetic yields often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Systematic meta-analysis of published protocols, coupled with reproducibility studies under controlled conditions, is critical . For example, discrepancies in reaction yields for cyclopenta[b]pyridine derivatives may be addressed by comparing catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃).
Q. What computational methods are suitable for predicting this compound’s mechanism of action?
- Molecular docking : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity with bioactivity data from analogous compounds .
Q. How can researchers optimize the compound’s stability under physiological conditions?
- pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .
- Light/oxidation sensitivity : Use accelerated stability studies (40°C/75% RH) with antioxidants like BHT .
- Plasma stability : Assess half-life in human plasma supplemented with EDTA to inhibit esterases .
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
- Process intensification : Transition from batch to flow chemistry for cyclocondensation steps, ensuring precise temperature control .
- Green chemistry principles : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., Cyrene™) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Specialized Methodological Considerations
Q. How can the compound’s potential polypharmacology be systematically investigated?
Use high-throughput screening (HTS) against kinase or GPCR panels, followed by chemoproteomics (e.g., affinity chromatography with immobilized compound) to identify off-targets . Network pharmacology models can integrate multi-omics data to predict synergistic or adverse effects .
Q. What approaches are effective for studying its metabolism and pharmacokinetics?
- In vitro metabolism : Incubate with hepatic microsomes (human/rodent) and identify metabolites via UPLC-QTOF .
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .
- In vivo PK : Administer to rodents (IV/PO) and calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .
Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?
Single-crystal X-ray diffraction is the gold standard. Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) and solve structures using SHELX suite software. Compare with analogous cyclopenta[b]pyridine derivatives .
Q. What strategies mitigate toxicity risks during preclinical development?
- Genotoxicity screening : Ames test (bacterial reverse mutation) and micronucleus assay .
- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
- In silico toxicity prediction : Tools like ProTox-II to flag structural alerts .
Interdisciplinary Applications
Q. How can this compound be adapted for material science applications?
Its rigid aromatic core and sulfonyl group make it suitable as a ligand in metal-organic frameworks (MOFs) or as a dopant in organic semiconductors. Characterize electronic properties via cyclic voltammetry and UV-vis spectroscopy .
Q. What formulation strategies improve bioavailability for therapeutic testing?
- Nanocarriers : Encapsulate in PLGA nanoparticles to enhance aqueous solubility .
- Salt formation : Screen with pharmaceutically acceptable counterions (e.g., sodium, meglumine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
